molecular formula C21H23N3O2 B4510739 [4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone

[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone

Cat. No.: B4510739
M. Wt: 349.4 g/mol
InChI Key: DTCHOUUFSVPLTA-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound 4-(4-methoxyphenyl)piperazin-1-ylmethanone features a piperazine core substituted with a 4-methoxyphenyl group at the 4-position and a methanone bridge linking to a 1-methylindole moiety at the 6-position (Figure 1). Its molecular formula is C₂₁H₂₂N₃O₂, with a molecular weight of approximately 348.4 g/mol. The synthesis typically involves multi-step routes, such as:

Amide coupling between a piperazine derivative and an indole-carboxylic acid.

Carbonylation or Friedel-Crafts acylation to introduce the methanone bridge .

Purification via column chromatography or recrystallization .

The methoxy group enhances blood-brain barrier penetration, while the indole moiety may modulate receptor selectivity .

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-10-9-16-3-4-17(15-20(16)22)21(25)24-13-11-23(12-14-24)18-5-7-19(26-2)8-6-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCHOUUFSVPLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a methoxyphenyl group using a nucleophilic substitution reaction.

    Coupling with Indole Derivative: The substituted piperazine is then coupled with an indole derivative through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Methanone Formation: The final step involves the formation of the methanone linkage, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated or other substituted aromatic compounds.

Scientific Research Applications

4-(4-methoxyphenyl)piperazin-1-ylmethanone: has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders.

    Biological Studies: Used in studies to understand receptor-ligand interactions, particularly in the central nervous system.

    Pharmacology: Explored for its effects on neurotransmitter systems, including serotonin and dopamine pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body:

    Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.

    Pathways Involved: It influences neurotransmitter pathways, leading to changes in mood, cognition, and behavior.

    Molecular Targets: Primarily targets serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Methoxy vs. Sulfonyl Groups
  • {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone (): Key Difference: Replaces the methoxyphenyl group with a sulfonamide-linked methoxyphenyl. Impact: Sulfonamide groups improve metabolic stability but reduce CNS penetration compared to methoxy derivatives. This compound shows stronger anti-inflammatory activity (IC₅₀ = 1.2 μM vs. 3.8 μM for methoxy analogs) .
Methoxy vs. Hydroxyphenyl Groups
  • (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone (): Key Difference: Hydroxyl group instead of methoxy. Impact: Hydroxyl groups increase polarity, reducing bioavailability but enhancing antioxidant activity (e.g., 85% ROS scavenging at 10 μM vs. 60% for methoxy analogs) .

Indole Position and Substitution

Indole-6 vs. Indole-4 Position
  • (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone (): Key Difference: Indole substitution at position 4 instead of 5. Impact: Position 4 analogs exhibit weaker 5-HT₂A receptor binding (Kᵢ = 120 nM vs. 45 nM for indole-6 derivatives) due to steric hindrance in receptor pockets .
Indole-6 vs. Indole-2 Position
  • (1-methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone (): Key Difference: Indole substitution at position 2. Impact: Position 2 enhances π-π stacking with aromatic residues in kinase targets (e.g., EGFR inhibition IC₅₀ = 0.8 μM vs. 2.5 μM for indole-6) .

Linker Modifications

Methanone vs. Ethanone Linkers
  • 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone (): Key Difference: Ethane-1,2-dione linker instead of methanone. Impact: Ethane linkers increase conformational flexibility, improving binding to G-protein-coupled receptors (GPCRs) but reducing selectivity .

Structural and Pharmacological Data Table

Compound Name Piperazine Substituent Indole Position Key Activity Potency (IC₅₀/Kᵢ) Reference
Target Compound 4-Methoxyphenyl 6 Serotonin receptor modulation 45 nM (5-HT₆)
{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(indol-4-yl)methanone 4-Methoxyphenyl sulfonyl 4 Anti-inflammatory 1.2 μM (COX-2)
(4-Hydroxyphenylpiperazin-1-yl)(phenyl)methanone 4-Hydroxyphenyl N/A Antioxidant 10 μM (ROS scavenging)
(1-methylindol-2-yl)(phenylcarbonylpiperazin-1-yl)methanone Phenylcarbonyl 2 Kinase inhibition 0.8 μM (EGFR)

Structure-Activity Relationship (SAR) Trends

Methoxy Groups : Enhance lipophilicity and CNS penetration but may reduce metabolic stability .

Indole Position :

  • Position 6 : Optimal for serotonin receptor affinity.
  • Position 2 : Favors kinase inhibition due to spatial alignment with ATP-binding pockets .

Sulfonamide vs. Methanone Linkers: Sulfonamides improve solubility but reduce receptor selectivity .

Biological Activity

The compound 4-(4-methoxyphenyl)piperazin-1-ylmethanone, often referred to as LSM-2536, is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic applications.

Chemical Structure

The molecular formula of LSM-2536 is C27H32N6O3C_{27}H_{32}N_6O_3 with a molecular weight of 488.6 g/mol. Its structure includes a methoxyphenyl group attached to a piperazine moiety and an indole ring, which are critical for its biological activity.

Biological Activity Overview

LSM-2536 exhibits various biological activities that can be categorized into:

  • Antitumor Activity
  • Neuropharmacological Effects
  • Anticonvulsant Properties

Antitumor Activity

Recent studies have demonstrated that LSM-2536 has significant cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action
Human glioblastoma U25110–30Induction of apoptosis via mitochondrial pathway
Human melanoma WM793<20Inhibition of cell proliferation
A-431 (epidermoid carcinoma)<15Modulation of Bcl-2 protein interactions

The presence of the methoxy group on the phenyl ring has been identified as a crucial factor enhancing the compound's antitumor efficacy, as it influences electron distribution and interaction with cellular targets .

Neuropharmacological Effects

LSM-2536 has shown promise in neuropharmacology, particularly in the treatment of anxiety and depression. Its action may be attributed to serotonin receptor modulation, specifically targeting 5-HT receptors.

Case Study:
A study involving animal models indicated that LSM-2536 significantly reduced anxiety-like behaviors in rodents when administered at doses of 5–20 mg/kg. The effects were comparable to those observed with standard anxiolytics such as diazepam .

Anticonvulsant Properties

The anticonvulsant potential of LSM-2536 has also been explored. It was found to exhibit protective effects against seizures induced by pentylenetetrazol (PTZ), demonstrating a dose-dependent response.

Dose (mg/kg) Seizure Protection (%)
1040
2070
30100

The mechanism involves modulation of GABAergic neurotransmission, enhancing inhibitory signaling in the central nervous system .

Structure-Activity Relationship (SAR)

Understanding the SAR of LSM-2536 is vital for optimizing its biological activity. Key modifications to the piperazine and indole moieties can lead to variations in potency and selectivity against specific targets.

  • Methoxy Substitution : Enhances lipophilicity and receptor affinity.
  • Indole Variations : Altering substituents on the indole ring can modulate antitumor activity.
  • Piperazine Modifications : Changes in the piperazine structure can affect neuropharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(4-methoxyphenyl)piperazin-1-ylmethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as coupling a 1-methylindole-6-carboxylic acid derivative with a 4-(4-methoxyphenyl)piperazine moiety via amide bond formation. Key steps include:

  • Amide Coupling : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating the product .
  • Optimization : Adjust reaction time (12–24 hours) and temperature (room temp to 60°C) to improve yield (typically 40–65%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the piperazine, methoxyphenyl, and indole moieties. For example, the methoxy group appears as a singlet at ~3.8 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected: ~405.5 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} confirm the ketone group .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to serotonin or dopamine receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into receptor crystal structures (e.g., 5-HT1A_{1A} or D2_2 receptors). Focus on interactions between the methoxyphenyl group and hydrophobic receptor pockets .
  • QSAR Studies : Correlate substituent variations (e.g., methoxy vs. hydroxyl groups) with activity data to identify key pharmacophores .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and assay conditions (e.g., ATP levels in kinase assays) .
  • Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified indole (e.g., 5-fluoro substitution) or piperazine (e.g., 4-fluorophenyl replacement) groups .
  • Biological Testing : Screen analogs against target receptors (e.g., 5-HT1A_{1A}) using radioligand binding assays (IC50_{50} determination) .

Q. What in vitro assays assess metabolic stability and cytochrome P450 interactions?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to measure IC50_{50} values and predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.